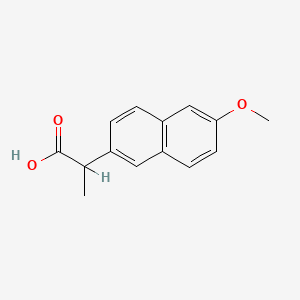

2-(6-Methoxy-2-naphthyl)propionic acid

概要

説明

“2-(6-Methoxy-2-naphthyl)propionic acid”, also known as Naproxen, is a non-selective cyclooxygenase (COX-1 and COX-2) inhibitor . It is insoluble in water .

Synthesis Analysis

The synthesis of 2-(6-Methoxy-2-naphthyl)propionic acid involves a process that utilizes 2,6-diisopropylnaphthalene . The propionic acid derivative exists as two enantiomers (D- and L-), also known as optical isomers . The D-enantiomer, sold as “naproxen”, is known to be much more therapeutically potent than its L-counterpart .Molecular Structure Analysis

The molecular formula of 2-(6-Methoxy-2-naphthyl)propionic acid is C14H14O3 . The molecular weight is 230.2592 .Chemical Reactions Analysis

As a non-selective cyclooxygenase (COX-1 and COX-2) inhibitor, 2-(6-Methoxy-2-naphthyl)propionic acid interacts with these enzymes to exert its effects .Physical And Chemical Properties Analysis

2-(6-Methoxy-2-naphthyl)propionic acid is a white powder with a melting point of 153-158°C . It is insoluble in water .科学的研究の応用

DL-Naproxen: Comprehensive Analysis of Scientific Research Applications

Anti-Tumor Activity: DL-Naproxen has been identified to inhibit Cdc42 and Rac1, which are associated with cell cycle regulation and tumor growth. It shows potential anti-tumor activity, which is significant for cancer research and treatment .

2. COX Inhibition for Pain and Inflammation As a COX-1 and COX-2 inhibitor, DL-Naproxen has IC50s of 8.72 and 5.15 μM, respectively. It is commonly used to alleviate pain, inflammation, and stiffness associated with conditions like arthritis .

Synthesis of Derivatives: DL-Naproxen serves as a precursor for the synthesis of various derivatives through reactions like fluorination, iodination, alkynylation, arylation, thiophenolation, and amination. These derivatives have potential pharmaceutical applications .

Photostabilization of Polymers: The compound is used in the photostabilization of poly(methyl methacrylate) (PMMA) films. Complexes containing DL-Naproxen enhance the stability of PMMA against photochemical degradation .

Continuous-Flow Chemistry: Recent advances in synthetic methodologies have utilized DL-Naproxen in continuous-flow chemistry processes to develop novel synthetic routes for pharmaceuticals .

作用機序

Target of Action

The primary targets of DL-Naproxen are the enzymes Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

Mode of Action

DL-Naproxen acts as a non-selective inhibitor of both COX-1 and COX-2 enzymes . It binds to these enzymes and prevents them from catalyzing the conversion of arachidonic acid to prostaglandins. This inhibition results in decreased production of prostaglandins, thereby reducing inflammation, pain, and fever .

Biochemical Pathways

By inhibiting the COX enzymes, DL-Naproxen disrupts the prostaglandin synthesis pathway . This leads to a decrease in the production of prostaglandins, particularly those involved in inflammation (PGE2), pain (PGE2 and PGI2), and fever (PGE2). The downstream effect of this is a reduction in these symptoms .

Result of Action

The molecular and cellular effects of DL-Naproxen’s action primarily involve the reduction of inflammation, pain, and fever. By inhibiting the production of prostaglandins, DL-Naproxen reduces the physiological responses that these compounds mediate. This includes the dilation of blood vessels (vasodilation), sensitization of nerve endings to pain, and elevation of body temperature .

Action Environment

Environmental factors can influence the action, efficacy, and stability of DL-Naproxen. For instance, factors such as pH can affect the drug’s solubility and therefore its absorption and bioavailability. Additionally, individual factors such as age, sex, genetic factors, and health status can influence how an individual metabolizes and responds to the drug .

Safety and Hazards

特性

IUPAC Name |

2-(6-methoxynaphthalen-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c1-9(14(15)16)10-3-4-12-8-13(17-2)6-5-11(12)7-10/h3-9H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMWTZPSULFXXJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70860274 | |

| Record name | 2-(6-Methoxynaphthalen-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70860274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6-Methoxy-2-naphthyl)propionic acid | |

CAS RN |

23981-80-8, 26159-31-9 | |

| Record name | (±)-Naproxen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23981-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Racemic Naproxen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023981808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(6-Methoxynaphthalen-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70860274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-2-(6-methoxy-2-naphthyl)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.153 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(6-methoxy-2-naphthyl)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.776 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Naproxen exert its anti-inflammatory effects?

A1: Naproxen functions as a non-steroidal anti-inflammatory drug (NSAID) by inhibiting the activity of cyclooxygenase (COX) enzymes. [ [] ] COX enzymes catalyze the production of prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX, Naproxen reduces prostaglandin synthesis, thus alleviating inflammatory symptoms. [ [] ]

Q2: What is the molecular formula and weight of Naproxen?

A2: The molecular formula of Naproxen is C14H14O3. Its molecular weight is 230.26 g/mol.

Q3: Are there any spectroscopic techniques used to characterize Naproxen?

A3: Yes, various spectroscopic techniques are employed for characterizing Naproxen, including:

- Infrared (IR) spectrometry: Used to identify functional groups within the molecule. [ [] ]

- Nuclear Magnetic Resonance (NMR) spectroscopy: Provides detailed information on the structure and dynamics of the molecule. Both 1D and 2D NMR techniques, such as 1H CRAMPS, 13C CP MAS, and 2D 1H–13C MAS-J-HMQC, have been used to fully assign the 1H and 13C resonances of Naproxen in different crystalline forms. [ [] ]

Q4: Is Naproxen known to possess any catalytic properties?

A4: Based on the provided research, Naproxen is not reported to have catalytic properties. It primarily functions as a pharmaceutical agent targeting COX enzymes.

Q5: Have computational methods been applied to study Naproxen?

A6: Yes, computational chemistry techniques, particularly Density Functional Theory (DFT), have been employed to study Naproxen. For instance, DFT calculations, in conjunction with solid-state NMR experiments, were used to investigate intermolecular ring current effects on 1H chemical shifts in two crystalline forms of Naproxen (NAPRO-A and NAPRO-S). [ [] ]

Q6: How do structural modifications of Naproxen affect its activity?

A7: Research on Naproxen prodrugs sheds light on the SAR. For instance, studies explored aminoacyloxyalkyl esters and morpholinyl- and methylpiperazinylacyloxyalkyl esters of Naproxen. [ [], [] ] These modifications aimed to enhance topical drug delivery by altering the aqueous solubility and lipophilicity of the parent compound.

Q7: What strategies are being explored to improve the stability and delivery of Naproxen?

A8: Various formulation strategies have been investigated, including:* Prodrugs: The development of prodrugs, such as aminoacyloxyalkyl esters and morpholinyl- and methylpiperazinylacyloxyalkyl esters, aims to enhance topical delivery. [ [], [] ]* Polymeric conjugates: Naproxen has been conjugated to polymers like dextran to control its release. This approach utilizes the direct reaction of dextran with the potassium salt of Naproxen, employing pyridine/sulfonyl chloride as an activating agent. [ [] ]

Q8: Is there information available on the environmental impact of Naproxen?

A8: The provided research articles do not contain information on the environmental impact or degradation of Naproxen.

Q9: What is the pharmacokinetic profile of Naproxen?

A10: Naproxen exhibits rapid and complete absorption after oral administration. [ [] ] It has a high degree of plasma protein binding and a mean elimination half-life of approximately 14 hours in humans. [ [] ] This relatively long half-life allows for twice-daily dosing. Naproxen is primarily eliminated through metabolism and urinary excretion. [ [], [] ]

Q10: What are the key findings from clinical trials on Naproxen?

A11: Clinical studies demonstrate the efficacy of Naproxen in treating various inflammatory conditions, including rheumatoid arthritis and osteoarthritis. [ [], [] ] * Long-term assessments: Studies have evaluated its long-term safety and efficacy profile over periods extending to 5 years. [ [] ] * Comparative trials: Head-to-head clinical trials have been conducted to compare the efficacy and safety of Naproxen with other NSAIDs like indomethacin, aspirin, and ibuprofen. [ [], [], [] ]

Q11: Is there evidence of resistance development to Naproxen?

A11: The provided research does not provide information regarding resistance mechanisms to Naproxen.

Q12: What are the potential adverse effects associated with Naproxen?

A13: While generally safe and well-tolerated, Naproxen use, like other NSAIDs, has been associated with gastrointestinal side effects in some patients. [ [] ]

Q13: Are there efforts to develop targeted delivery systems for Naproxen?

A14: While the research doesn't directly address targeted delivery, the development of prodrugs with improved lipophilicity, such as those incorporating morpholinyl- and methylpiperazinylacyloxyalkyl groups, suggests a potential for enhanced skin penetration and topical delivery. [ [] ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(ethoxymethyl)-7-fluoro-N-(2-fluorophenyl)-3-oxo-1,2-dihydropyrido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B1680339.png)

![13-Methoxy-5,6,19-trimethyl-11-oxa-19-azahexacyclo[10.9.1.01,10.02,7.02,18.016,22]docosa-5,12,14,16(22)-tetraen-9-one](/img/structure/B1680343.png)

![3-[(1R,2R)-2-(1-methylpyrrolidin-1-ium-1-yl)cyclohexyl]phenol bromide](/img/structure/B1680345.png)

![(2S)-3-[4-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]phenyl]-N-[2-[[(2R)-2-aminopropanoyl]amino]acetyl]-2-[2-[hydroxy(methyl)amino]propyl-methylamino]propanamide](/img/structure/B1680346.png)

![N~2~-Acetyl-N-{(1r)-1-[(S)-[(2s)-3-{[(2s)-1-Amino-1-Oxopropan-2-Yl]amino}-2-Methyl-3-Oxopropyl](Hydroxy)phosphoryl]-2-Phenylethyl}-L-Alpha-Asparagine](/img/structure/B1680349.png)

![1-[(2-Methyl-1-benzofuran-3-yl)methyl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B1680356.png)

![(4R)-4-[(3S,5S,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-[[(4R)-4-[(3S,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1680357.png)

![p-Tolyl-[2-(3,4,5-trimethoxy-phenyl)-quinazolin-4-yl]-amine](/img/structure/B1680358.png)